Croomine
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Overview
Description
Croomine is an alkaloid. It has a role as a metabolite.
Scientific Research Applications
Antitussive and Central Respiratory Depressant Effects
Croomine, an alkaloid from the root-tubers of Stemona tuberosa, has been studied for its antitussive (cough-suppressing) effects. Research indicates that this compound acts on the central part of the cough reflex pathway and also demonstrates central respiratory depressant effects. This suggests that this compound could be significant in treating coughs, although its respiratory depressant effects need careful consideration (Xu et al., 2010).
Antimalarial Potential
This compound from Stemona sp. has been investigated for its inhibitory effect on ferredoxin-NADP+ reductase from malaria parasites. In a study, this compound showed notable inhibition of electron transfer, suggesting potential as an antimalarial agent. This highlights a new avenue for exploring this compound in malaria treatment (Pudjiastuti et al., 2018).
Pharmacokinetic and Biodistribution Studies
The pharmacokinetic profile of this compound, including its absorption, distribution, and effect in the body, has been explored. A study found that this compound is rapidly absorbed into the bloodstream, maintains high plasma concentration, and can cross the blood-brain barrier. This suggests this compound's action on the central nervous system, particularly relevant to its antitussive effects (Sun et al., 2012).
Chemical Diversity and Structural Analysis
This compound has been a subject of phytochemical investigation, leading to the isolation of various this compound-type alkaloids from Stemona tuberosa. These studies not only contribute to understanding the chemical diversity of this species but also aid in the exploration of this compound's biological activities and potential therapeutic applications (Jiang et al., 2006).
Properties
CAS No. |
71239-66-2 |
---|---|
Molecular Formula |
C18H27NO4 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(3S,3'R,9S,9aS)-3'-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5'-oxolane]-2'-one |
InChI |
InChI=1S/C18H27NO4/c1-11-9-14(22-16(11)20)13-5-6-15-18(7-3-4-8-19(13)15)10-12(2)17(21)23-18/h11-15H,3-10H2,1-2H3/t11-,12+,13-,14-,15-,18-/m0/s1 |
InChI Key |
FOGTVYCUHQOMDW-QANXDEHQSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](OC1=O)[C@@H]2CC[C@@H]3N2CCCC[C@]34C[C@H](C(=O)O4)C |
SMILES |
CC1CC(OC1=O)C2CCC3N2CCCCC34CC(C(=O)O4)C |
Canonical SMILES |
CC1CC(OC1=O)C2CCC3N2CCCCC34CC(C(=O)O4)C |
71239-66-2 | |
Synonyms |
croomine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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